An In-depth Technical Guide to the Chemical Properties of 4-Chlorophthalazin-1-amine
An In-depth Technical Guide to the Chemical Properties of 4-Chlorophthalazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Chlorophthalazin-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral characteristics, reactivity, and a plausible synthetic route, designed to support further research and development efforts.
Core Chemical and Physical Properties
While specific experimental data for 4-Chlorophthalazin-1-amine is limited in publicly accessible literature, its fundamental properties have been established. The compound is known as an intermediate in the synthesis of more complex molecules, such as impurities of the antihypertensive drug Dihydralazine.[1]
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-1-phthalazinamine | N/A |
| Synonyms | 1-Phthalazinamine, 4-chloro-; 4-Chloro-1-phthalazinamine | [2] |
| CAS Number | 13580-86-4 | [2] |
| Molecular Formula | C₈H₆ClN₃ | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | N/A |
| Storage | 2-8°C, sealed in a dry environment. | [3] |
Table 2: Predicted and Experimentally-Derived Physical Properties
| Property | Value | Notes |
| Melting Point | Not Reported | For comparison, the precursor 1-Chlorophthalazine has a melting point of 109-112°C. |
| Boiling Point | Not Reported | High boiling point expected due to the heterocyclic structure and potential for hydrogen bonding. |
| Solubility | Not Reported | Expected to have low solubility in water. Likely soluble in polar organic solvents like DMSO and methanol. For context, the related compound 4-chloroaniline has low water solubility (<1 mg/mL).[4] |
Synthesis and Experimental Protocols
Proposed Synthesis: Amination of 1,4-Dichlorophthalazine
The synthesis would likely start from 1,4-Dichlorophthalazine. The greater reactivity of the chlorine atom at the 1-position towards nucleophilic attack would allow for selective monosubstitution under controlled conditions.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-Dichlorophthalazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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Nucleophilic Addition: Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 5-10 eq), to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield pure 4-Chlorophthalazin-1-amine.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed workflow for the synthesis of 4-Chlorophthalazin-1-amine.
Chemical Reactivity
The chemical reactivity of 4-Chlorophthalazin-1-amine is dictated by its primary functional groups: the aromatic chlorine atom and the primary amine group.
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Amine Group Reactivity: The primary amine at the C1 position can act as a nucleophile. It can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.
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Chloro Group Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although it is less reactive than the chlorine at the C1 position in the precursor, 1,4-Dichlorophthalazine. This position can be targeted by strong nucleophiles under forcing conditions to generate 1,4-disubstituted phthalazine derivatives.
The interplay of these two functional groups makes 4-Chlorophthalazin-1-amine a versatile building block for creating a library of substituted phthalazine compounds.
Caption: Logical diagram of the reactivity of 4-Chlorophthalazin-1-amine.
Predicted Spectral Data
While experimental spectra for 4-Chlorophthalazin-1-amine are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiple signals expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the four protons on the benzene ring portion of the phthalazine core. The exact shifts and coupling patterns will depend on the electronic effects of the chloro and amino groups. - Amine Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of 5.0-7.0 ppm. The chemical shift can be highly variable depending on solvent and concentration. This peak would be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms. Carbons bonded to nitrogen (C1 and C8a) and chlorine (C4) would be significantly shifted. The C1 and C4 carbons would likely appear downfield. |
| IR Spectroscopy | - N-H Stretching: Two distinct sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric N-H stretching). - N-H Bending: A bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. - C=N and C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems. - C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponding to the C-Cl bond. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 179. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 181 with approximately one-third the intensity of the M⁺ peak) should be clearly visible. - Fragmentation: Common fragmentation pathways would likely involve the loss of HCN, Cl radical, or N₂ from the heterocyclic ring. |
This guide serves as a foundational resource for researchers working with 4-Chlorophthalazin-1-amine. The provided information, combining established data with scientifically grounded predictions, should facilitate its synthesis, characterization, and further derivatization in various research and development applications.
